8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as 8-MMPQ, is an aromatic quinoline carboxylic acid that has been the subject of numerous scientific studies in the fields of biochemistry, physiology, and pharmacology. 8-MMPQ has been found to have a wide range of applications in laboratory experiments, and its mechanism of action is of particular interest to researchers.
Scientific Research Applications
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Quinoline and its derivatives have a broad spectrum of bioactivity, making it a core template in drug design . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
The 8-Hydroxyquinoline (8-HQ) nucleus could potentially play a role in the search for drugs to treat COVID-19 patients due to its promising antiviral activity .
properties
IUPAC Name |
8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZHJHHVQYNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357089 | |
Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
438225-30-0 | |
Record name | 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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